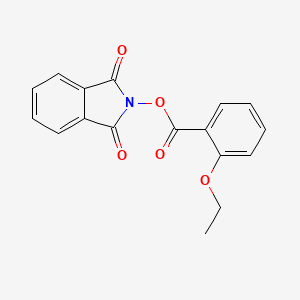

1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate

Description

Overview of Phthalimide (B116566) (Isoindoline-1,3-dione) Scaffold in Organic Chemistry Research

The phthalimide scaffold is a bicyclic non-aromatic nitrogen-containing heterocycle derived from phthalic acid. researchgate.net It is a highly versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry. nih.govucl.ac.uk The imide functional group within the phthalimide structure is relatively stable, and the nitrogen atom can be readily functionalized, making it a valuable synthon for the introduction of nitrogen into a wide array of molecules. rsc.org

Historically, the Gabriel synthesis of primary amines, developed in 1887, is one of the most well-known applications of the phthalimide scaffold. rsc.org In this reaction, the potassium salt of phthalimide is N-alkylated, followed by hydrolysis or hydrazinolysis to release the primary amine.

In modern organic chemistry, the applications of the phthalimide scaffold have expanded significantly. Phthalimide derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. rsc.org The rigid structure and specific electronic properties of the phthalimide ring system contribute to its diverse biological activities. Numerous compounds containing the phthalimide moiety have been investigated and developed for their anti-inflammatory, analgesic, anticonvulsant, antimicrobial, antitumor, and immunomodulatory properties. nih.gov A notable example is thalidomide (B1683933), a derivative of phthalimide, which, despite its controversial history, has found therapeutic use in treating certain cancers and inflammatory conditions. nih.gov

The synthesis of phthalimide derivatives is often achieved through the condensation of phthalic anhydride (B1165640) with primary amines. researchgate.net More advanced and eco-friendly methods, such as microwave-assisted synthesis, have also been developed to improve reaction times and yields. eijppr.com

Table 1: Key Features of the Phthalimide Scaffold

| Feature | Description |

|---|---|

| Structure | Bicyclic system containing an imide fused to a benzene (B151609) ring. |

| Reactivity | The N-H proton is acidic, allowing for easy deprotonation and subsequent N-alkylation or N-acylation. |

| Applications | Gabriel synthesis of primary amines, precursor for various heterocyclic compounds, core structure in pharmaceuticals and agrochemicals. rsc.org |

| Biological Activities | Anti-inflammatory, antimicrobial, antitumor, anticonvulsant, immunomodulatory. nih.gov |

Overview of Ester Functional Group Chemistry in Advanced Organic Synthesis

An ester is a functional group derived from a carboxylic acid and an alcohol. wikipedia.org The general structure is characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon atom (R-CO-OR'). chemistrytalk.org Esters are ubiquitous in nature, contributing to the fragrances of many fruits and flowers. labxchange.org

In the context of advanced organic synthesis, the ester functional group is of paramount importance for several reasons:

Protecting Group: The ester group is frequently used as a protecting group for carboxylic acids and alcohols due to its relative stability under various reaction conditions and the availability of numerous methods for its selective removal.

Reactivity: Esters can undergo a variety of chemical transformations, including hydrolysis to yield carboxylic acids and alcohols, reduction to form alcohols, and reaction with Grignard reagents to produce tertiary alcohols. They are also key reactants in condensation reactions such as the Claisen condensation.

Synthetic Intermediates: Esters serve as crucial intermediates in the synthesis of more complex molecules. The reactivity of the carbonyl group and the α-carbon allows for the formation of new carbon-carbon bonds.

The formation of esters, known as esterification, is typically achieved through the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). labxchange.org Other methods include the reaction of an alcohol with an acid chloride or an acid anhydride.

Table 2: Common Reactions Involving the Ester Functional Group

| Reaction | Reagents | Product(s) |

|---|---|---|

| Hydrolysis (Acid-Catalyzed) | H₂O, H⁺ | Carboxylic acid + Alcohol |

| Saponification (Base-Catalyzed Hydrolysis) | NaOH or KOH, H₂O | Carboxylate salt + Alcohol |

| Reduction | LiAlH₄, then H₃O⁺ | Primary alcohol(s) |

| Reaction with Grignard Reagents | 1. RMgX, 2. H₃O⁺ | Tertiary alcohol |

| Claisen Condensation | 1. NaOEt, 2. H₃O⁺ | β-keto ester |

Rationale for Investigating 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate and Analogues in Contemporary Chemical Research

The investigation of molecules like this compound and its analogues is driven by the potential for synergistic or novel properties arising from the combination of the phthalimide scaffold and the ester functional group.

The phthalimide moiety, as previously discussed, is a well-established pharmacophore. ucl.ac.uk By incorporating this scaffold into new molecular designs, researchers aim to develop novel therapeutic agents. The ester linkage provides a versatile handle for modifying the molecule's physicochemical properties, such as solubility, stability, and bioavailability.

Research into phthalimide-ester analogues has shown promise in various therapeutic areas. For instance, certain phthalimide and thalidomide ester analogues have been synthesized and evaluated for their antitumor activity. nih.gov These studies suggest that the ester component can be modified to tune the biological activity and selectivity of the compounds. nih.gov The linkage of a phthalimide to another biologically relevant molecule via an ester bond can lead to hybrid compounds with enhanced or novel pharmacological profiles.

Furthermore, compounds known as N-acyloxyphthalimides, which share a similar structural motif to this compound, have been explored as precursors for nitrogen-centered radicals in organic synthesis. nih.gov These reactive intermediates can participate in a variety of carbon-hydrogen (C-H) functionalization reactions, which are powerful tools for the efficient construction of complex molecules. The synthesis of these N-acyloxyphthalimides often involves the coupling of N-hydroxyphthalimide with carboxylic acids or their derivatives. nih.gov

The specific substitution pattern in this compound, with an ethoxy group at the ortho position of the benzoate (B1203000) ring, may also influence its properties. The presence and position of substituents on the aromatic ring can affect the electronic properties, conformation, and biological activity of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-2-22-14-10-6-5-9-13(14)17(21)23-18-15(19)11-7-3-4-8-12(11)16(18)20/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXBGPCZHWXJSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dioxoisoindolin 2 Yl 2 Ethoxybenzoate and Analogues

Classical and Contemporary Approaches to Phthalimide (B116566) Synthesis

The construction of the phthalimide framework can be achieved through several distinct synthetic pathways. These methods offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance.

Condensation Reactions Utilizing Phthalic Anhydride (B1165640) and Amine Precursors

The most traditional and widely employed method for the synthesis of N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine. nih.govorganic-chemistry.org This reaction typically proceeds at elevated temperatures, often in the presence of an acidic dehydrating agent or a catalyst. nih.govresearchgate.net The mechanism involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring. researchgate.netresearchgate.net

Microwave irradiation has been utilized to accelerate this reaction, reducing reaction times from hours to minutes. researchgate.net Various catalysts, such as sulphamic acid and montmorillonite-KSF, have also been employed to facilitate the condensation under milder conditions and improve yields. researchgate.netjetir.org

Table 1: Examples of Condensation Reactions for Phthalimide Synthesis

| Amine Precursor | Catalyst/Conditions | Yield (%) | Reference |

| Primary amines | Acetic acid, 10% sulphamic acid, 110 °C | 86-98 | researchgate.net |

| Various amines | Microwave, 150-250 °C, 3-10 min | 52-89 | researchgate.net |

| Alkyl or aryl amines | Montmorillonite-KSF, Acetic acid, reflux | High | jetir.org |

| 4-Aminobenzaldehyde | Dichloromethane, 15-20 °C, 8 hr | 58 | researchgate.net |

Metal-Catalyzed Cyclization and Aminocarbonylation Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of N-substituted phthalimides, offering alternative routes with high efficiency and selectivity. thieme-connect.comacs.org These methods often involve the carbonylation of benzamide (B126) derivatives or the cyclization of various precursors. acs.org

Palladium catalysts have been used in the aminocarbonylation of aryl halides with formic acid and carbodiimides, where carbon monoxide is generated in situ. researchgate.net Another palladium-catalyzed approach involves a three-component reaction of bromobenzonitrile, isonitrile, and aromatic amines. rsc.org Additionally, the carbonylative cyclization of o-halobenzoic acids and N-substituted 2-iodobenzamides has been achieved using palladium catalysts. rsc.org

Cobalt-catalyzed C-H carbonylation of benzoyl hydrazides provides a direct route to N-pyridyl phthalimide derivatives. rsc.org Rhodium catalysts have been employed for the synthesis of N-substituted phthalimides from isocyanates and benzoic acids, as well as through C-H activation/carbonylation of 8-aminoquinoline (B160924) benzamides. rsc.org Nickel-catalyzed decarbonylative addition reactions of phthalimides with alkynes have also been reported. thieme-connect.com

Table 2: Overview of Metal-Catalyzed Phthalimide Syntheses

| Catalyst | Substrates | Reaction Type | Reference |

| Palladium | Aryl halides, formic acid, carbodiimides | Aminocarbonylation | researchgate.net |

| Palladium | Bromobenzonitrile, isonitrile, aromatic amines | Three-component reaction | rsc.org |

| Palladium | N-substituted 2-iodobenzamides, phenyl formate | Carbonylative cyclization | rsc.org |

| Cobalt | Benzoyl hydrazides | C-H Carbonylation | rsc.org |

| Rhodium | Isocyanates, benzoic acids | Cyclization | rsc.org |

| Rhodium | 8-Aminoquinoline benzamides, diethyl dicarbonate | C-H activation/carbonylation | rsc.org |

| Nickel | Phthalimides, alkynes | Decarbonylative addition | thieme-connect.com |

Denitrogenative Cyanation Methods for N-Substituted Phthalimides

A novel, metal-free approach for the synthesis of N-aryl and N-alkyl phthalimides involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. acs.orgnih.gov This method utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and proceeds through a proposed denitrogenative cyanation pathway. acs.orgnih.gov The reaction is operationally simple, scalable, and demonstrates high functional group tolerance, providing good to excellent yields of the desired phthalimide derivatives. acs.orgnih.gov This strategy avoids the use of metal catalysts and offers a safer alternative for phthalimide synthesis. acs.org

The reaction is typically carried out in a solvent such as DMSO with the addition of a base like DIPEA and a controlled amount of water at an elevated temperature. acs.org The utility of this method has been demonstrated by the successful synthesis of a tyrosinase inhibitor analogue. nih.gov

Mitsunobu Reaction and Related N-Alkylation Strategies for Phthalimides

The Mitsunobu reaction provides a powerful and versatile method for the N-alkylation of phthalimides. organic-chemistry.orgorganic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols into N-substituted phthalimides with clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgmissouri.edu The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmissouri.edu The activated alcohol then undergoes Sₙ2 displacement by the phthalimide nucleophile. acsgcipr.org

Phthalimide is a suitable nitrogen nucleophile for the Mitsunobu reaction due to its acidity, which allows it to protonate the azodicarboxylate reagent, preventing side reactions. organic-chemistry.orgmissouri.edu This method is particularly useful for synthesizing N-alkyl phthalimides from readily available alcohols. organic-chemistry.org

A related classical method is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with alkyl halides. organic-chemistry.org This method, however, is generally limited to primary alkyl halides.

Table 3: Key Reagents in the Mitsunobu Reaction for Phthalimide Synthesis

| Reagent Role | Example Reagents | Function | Reference |

| Nucleophile | Phthalimide | Provides the nitrogen atom for the N-C bond | organic-chemistry.orgmissouri.edu |

| Activating Agent | Triphenylphosphine (PPh₃) | Combines with DEAD/DIAD to activate the alcohol | organic-chemistry.orgmissouri.edu |

| Oxidant | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizes PPh₃ and facilitates alcohol activation | organic-chemistry.orgmissouri.edu |

| Substrate | Primary or Secondary Alcohol | Provides the alkyl group for the N-substituent | organic-chemistry.orgmissouri.edu |

Synthetic Routes Involving 1-Indanones and Aryl/Alkyl Amines

An alternative synthetic pathway to N-substituted phthalimides utilizes 1-indanones and aryl or alkyl amines as starting materials. rsc.org This reaction is catalyzed by CuO₂ and involves C-C bond cleavage and C-N bond formation, with molecular oxygen serving as a green oxygen source. rsc.org

The proposed mechanism involves the copper-catalyzed oxidation of the 1-indanone (B140024) to a 1,2-indandione intermediate, which is further oxidized to a 1,2,3-indantrione. rsc.org Extrusion of carbon monoxide from this intermediate yields phthalic anhydride, which then reacts with the amine in situ to form the final N-substituted phthalimide product. rsc.org This method represents a sustainable approach by avoiding the need for pre-synthesized phthalic anhydride and utilizing an environmentally benign oxidant.

Synthesis from N-Hydroxyphthalimide Derivatives

N-Hydroxyphthalimide (NHPI) serves as a versatile precursor for the synthesis of various N-substituted phthalimide analogues. chemmethod.comnih.gov Phthalimidation of N-hydroxyphthalimide with aromatic and aliphatic amines can be achieved in a one-pot, two-stage transformation. rsc.org This reaction proceeds through the ring-opening of NHPI, followed by the nucleophilic addition of an amine and subsequent intramolecular cyclization to yield the desired phthalimide. rsc.org

Derivatives of N-hydroxyphthalimide can also be synthesized through reactions with various electrophiles. For instance, the reaction of NHPI with chloroacetyl chloride in the presence of a base yields 1,3-dioxoisoindolin-2-yl 2-chloroacetate. chemmethod.com This intermediate can then undergo further substitution reactions with different amines to produce a range of N-substituted phthalimide derivatives. chemmethod.com Additionally, a PIDA-promoted cross-dehydrogenative coupling reaction between NHPI and aryl ketones has been developed for the efficient synthesis of N-alkoxyphthalimide products. nih.gov

Esterification Strategies for the Ethoxybenzoate Moiety

The synthesis of the target compound is fundamentally an esterification reaction. The choice of method can depend on factors such as desired yield, reaction conditions, and substrate sensitivity. Several key strategies are applicable to the formation of the ester bond between 2-ethoxybenzoic acid and N-hydroxyphthalimide.

Fischer Esterification and Acid-Catalyzed Approaches

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.uk While the target molecule's synthesis involves N-hydroxyphthalimide, which is not a simple alcohol, the principles of acid catalysis are foundational to many esterification processes.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. chemguide.co.uk This can be accomplished by using an excess of one reactant or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. rsc.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid (2-ethoxybenzoic acid) by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This protonation activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol (in this case, N-hydroxyphthalimide). A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the final ester. chemguide.co.uk

Various catalysts have been explored for the esterification of benzoic acid and its derivatives, including both homogeneous and heterogeneous acid catalysts. researchgate.netresearchgate.net Studies have shown that solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, can effectively catalyze the esterification of substituted benzoic acids under solvent-free conditions. researchgate.net Iron(III) and Zirconium(IV) salts have also been demonstrated as efficient, water-tolerant catalysts for direct ester condensation. researchgate.netnih.gov

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Brønsted Acid (Homogeneous) | Sulfuric Acid (H₂SO₄) | Traditional, effective, but can be corrosive and difficult to remove. | chemguide.co.uk |

| Lewis Acid (Homogeneous) | FeCl₃·6H₂O, ZrOCl₂·8H₂O | Water-tolerant, reusable, and environmentally benign. | researchgate.netnih.gov |

| Solid Acid (Heterogeneous) | Phosphoric Acid-Modified Montmorillonite K10 | Allows for solvent-free conditions and easy catalyst recovery. | researchgate.net |

| Ion Exchange Resin | Amberlyst 15 | Heterogeneous catalyst used for comparison in studies with newer solvents. | mdpi.com |

Esterification from Acid Anhydrides and Acid Chlorides

A more reactive approach to esterification involves the use of carboxylic acid derivatives such as acid chlorides or anhydrides. This method avoids the production of water and the equilibrium limitations of Fischer esterification.

The synthesis typically proceeds in two steps: first, the conversion of the carboxylic acid into a more reactive acylating agent, and second, the reaction of this agent with the alcohol or hydroxylamine (B1172632) derivative. 2-Ethoxybenzoic acid can be converted to its corresponding acid chloride, 2-ethoxybenzoyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgrsc.org This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating a much better leaving group. rsc.org

The resulting 2-ethoxybenzoyl chloride can then react directly with N-hydroxyphthalimide in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, affording 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate in high yield. This pathway is highly efficient due to the high electrophilicity of the acid chloride's carbonyl carbon.

Enzymatic Ester Bond Formation Methodologies

Biocatalysis offers a green and highly selective alternative for ester synthesis. Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of esters but can be used to drive the reverse reaction—esterification—under non-aqueous conditions. researchgate.netnih.gov This methodology is valued for its mild reaction conditions and high regio- and stereoselectivity. nih.gov

The enzymatic synthesis of esters from carboxylic acids and alcohols is influenced by several key parameters, including the choice of lipase, reaction medium, temperature, and substrate ratio. researchgate.net Lipase B from Candida antarctica, often immobilized and known commercially as Novozym 435®, is one of the most widely used and robust biocatalysts for esterification reactions. researchgate.netmdpi.com

The reaction medium is critical, as lipases function best in water-immiscible organic solvents like hexane (B92381) or toluene, which minimize water activity and shift the equilibrium toward synthesis. nih.gov Research on lipase-catalyzed esterification of compounds structurally similar to 2-ethoxybenzoic acid, such as phenylpropenoic acids, has demonstrated the feasibility of this approach for aromatic carboxylic acids. rsc.org While the direct enzymatic synthesis of the target compound is not widely reported, the established principles suggest it is a viable pathway, potentially offering high selectivity and avoiding harsh chemical reagents.

Active Ester-Based Strategies

The target compound, this compound, is itself an example of an "active ester." N-hydroxyphthalimide (NHPI) esters are well-established as activated forms of carboxylic acids, primarily used for forming amide bonds in peptide synthesis. acs.orgrsc.org The same strategy can be viewed as a method for the ester's synthesis.

This approach involves reacting 2-ethoxybenzoic acid directly with N-hydroxyphthalimide in the presence of a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC). acs.orgrsc.org The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of N-hydroxyphthalimide, leading to the formation of the desired ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.

This method is highly effective under mild conditions and is a standard procedure for creating active esters for subsequent reactions. acs.org These NHPI esters are particularly useful as they can serve as precursors for radical reactions or for coupling with other nucleophiles.

Convergent and Divergent Synthesis of the Target Compound

A convergent synthesis is the most direct and logical approach for this target molecule. This strategy involves the independent synthesis of the two key structural fragments—the N-hydroxyphthalimide moiety and the 2-ethoxybenzoic acid moiety—which are then combined in a final step.

Fragment 1 Synthesis : N-hydroxyphthalimide is readily prepared by reacting phthalic anhydride with hydroxylamine hydrochloride in the presence of a base or via microwave irradiation. acs.org

Fragment 2 Synthesis : 2-ethoxybenzoic acid is prepared, and it is often activated, for example, by converting it to 2-ethoxybenzoyl chloride using thionyl chloride. rsc.org

Coupling : The two fragments are joined in the final step, for instance, by reacting 2-ethoxybenzoyl chloride with N-hydroxyphthalimide.

A divergent synthesis would begin with a common starting material that is later modified to create a library of different analogues. For the target compound's analogues, a divergent strategy could start with a pre-formed N-hydroxyphthalimide derivative. For example, one could begin with 1,3-Dioxoisoindolin-2-yl 2-hydroxybenzoate. This common intermediate could then be subjected to various alkylation reactions (e.g., ethylation, propylation, benzylation) at the phenolic hydroxyl group to generate a diverse range of 2-alkoxybenzoate analogues, including the target compound. This strategy is particularly useful for structure-activity relationship (SAR) studies, where creating a variety of related compounds from a single precursor is advantageous.

Strategic Approaches for Combining Phthalimide and Ethoxybenzoate Units

The fundamental approach to synthesizing this compound involves the coupling of a phthalimide derivative with a 2-ethoxybenzoic acid derivative. The key bond formation is the ester linkage between the nitrogen of the phthalimide ring (or a linker attached to it) and the carboxyl group of the ethoxybenzoate moiety.

One common strategy involves the use of N-hydroxyphthalimide (NHPI) as the phthalimide source. The hydroxyl group of NHPI can react with an activated form of 2-ethoxybenzoic acid, such as its acid chloride or anhydride, to form the desired ester. This reaction is a type of acylation and is often carried out in the presence of a base to neutralize the acidic byproduct.

Alternatively, a phthalimide derivative bearing a hydroxyl-functionalized linker, such as N-(hydroxymethyl)phthalimide or N-(2-hydroxyethyl)phthalimide, can be esterified with 2-ethoxybenzoic acid. This approach introduces a flexible spacer between the phthalimide and ethoxybenzoate units. The reaction typically proceeds under standard esterification conditions, for example, using a carbodiimide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst.

Transition metal-catalyzed reactions have also emerged as powerful tools for the synthesis of N-substituted phthalimides. rsc.org For instance, palladium-catalyzed carbonylative cyclization of o-halobenzoic acids with primary amines can be adapted for the synthesis of complex phthalimide structures. thieme-connect.de While not a direct route to the target ester, these methods offer pathways to functionalized phthalimide precursors that could subsequently be coupled with the ethoxybenzoate moiety.

Esterification Reactions with N-(Hydroxymethyl)phthalimide or N-(2-Hydroxyethyl)phthalimide Analogues

A straightforward and widely applicable method for synthesizing analogues of this compound involves the esterification of N-hydroxyalkylphthalimides. These reactions utilize readily available starting materials and generally proceed under mild conditions to afford the target compounds in good yields.

The general scheme for this reaction involves the coupling of an N-hydroxyalkylphthalimide with 2-ethoxybenzoic acid or its activated derivatives. The choice of the N-hydroxyalkylphthalimide allows for the introduction of a linker of varying length between the phthalimide and the ethoxybenzoate groups.

Table 1: Examples of Esterification Reactions

| N-Hydroxyalkylphthalimide | Activating Agent | Base | Solvent | Product |

| N-(Hydroxymethyl)phthalimide | 2-Ethoxybenzoyl chloride | Triethylamine | Dichloromethane | (1,3-Dioxoisoindolin-2-yl)methyl 2-ethoxybenzoate |

| N-(2-Hydroxyethyl)phthalimide | 2-Ethoxybenzoic acid, DCC | DMAP | Tetrahydrofuran | 2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-ethoxybenzoate |

Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine.

The reaction of N-(hydroxymethyl)phthalimide with a substituted benzoyl chloride, for instance, provides a direct route to the corresponding esters. researchgate.net Similarly, N-(2-hydroxyethyl)phthalimide can be functionalized through reactions with various electrophiles. For example, it can be deprotonated with sodium hydride and reacted with epichlorohydrin, showcasing its utility as a nucleophile in ring-opening reactions.

Unprecedented Rearrangements Leading to N-Phenylbenzoate-Substituted Phthalimides

While direct esterification is the most common route, rearrangement reactions can sometimes lead to the unexpected formation of N-substituted phthalimide structures. These reactions are often discovered serendipitously and can provide novel synthetic pathways to complex molecules.

In the context of phthalimide synthesis, rearrangements can occur under thermal or catalytic conditions. For instance, the Curtius rearrangement of N-hydroxyphthalimide esters has been developed as a method to access protected amines. ustc.edu.cn This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate that can be trapped by a nucleophile. While this specific rearrangement does not directly yield the target ester, it highlights the potential for N-O bond cleavage and subsequent rearrangement in phthalimide derivatives.

Another example of an unexpected reaction leading to a functionalized phthalimide derivative was observed during an attempted protection of a keto group in a phthalimide-substituted cyclohexenone with ethylene (B1197577) glycol. nih.gov Instead of the expected dioxolane, an acid-catalyzed aromatization occurred, leading to the formation of N-[2-(2-hydroxyethoxy)phenethyl]phthalimide. nih.gov This demonstrates that under certain conditions, complex molecular transformations can take place, offering alternative routes to substituted phthalimides.

While no specific unprecedented rearrangements leading directly to this compound have been reported, the literature on phthalimide chemistry suggests that such discoveries are possible, particularly when exploring new reaction conditions or substrates.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of phthalimide derivatives aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, the development of catalyst-free and solvent-free reactions, and the application of alternative energy sources like ultrasound and microwave irradiation.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free, or "dry media," reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. These reactions are typically carried out by grinding or heating the solid reactants together, sometimes with a solid support.

For the synthesis of N-substituted phthalimides, thermal condensation of phthalic anhydride with primary amines can be performed under solvent-free conditions. researchgate.net This method is simple, efficient, and avoids the need for solvent purification and disposal. The use of a catalyst, such as imidazole, can further promote the reaction under solventless conditions. researchgate.net

In some cases, the reaction can proceed without any catalyst at all. The direct fusion of phthalic anhydride and urea (B33335) at elevated temperatures is a known method for producing phthalimide, which can then be further functionalized. While this specific reaction does not directly produce the target ester, it illustrates the feasibility of catalyst-free approaches in phthalimide synthesis.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. The physical phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.

Ultrasound has been successfully applied to the synthesis of various phthalimide derivatives. For instance, the alkylation of N-hydroxyphthalimide with alkyl halides in the presence of potassium carbonate can be significantly accelerated under ultrasound irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods. This approach could potentially be adapted for the synthesis of this compound by using an appropriate ethoxybenzoyl halide.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of N-Alkoxyphthalimides

| Method | Reaction Time | Yield (%) |

| Conventional Heating | Several hours | Moderate |

| Ultrasound Irradiation | Minutes to 1 hour | 64-99 |

The advantages of ultrasound-assisted synthesis include milder reaction conditions, reduced energy consumption, and often improved product purity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that utilizes microwave energy to heat reactions rapidly and efficiently. This often leads to dramatic reductions in reaction times, from hours to minutes, and can also result in higher yields and cleaner reaction profiles.

The synthesis of phthalimide derivatives has been extensively studied under microwave irradiation. For example, the reaction of phthalic anhydride with amino acids to form N-substituted phthalimides can be achieved in excellent yields under solvent-free microwave conditions. rsc.org Similarly, the synthesis of N-hydroxyphthalimide derivatives from phthalic anhydrides and hydroxylamine hydrochloride is significantly accelerated by microwave irradiation, providing the products in high yields in a short time. masterorganicchemistry.com

Table 3: Microwave-Assisted Synthesis of N-Hydroxyphthalimide Derivatives

| Substrate | Conventional Heating Yield (%) | Microwave Yield (%) | Microwave Reaction Time (min) |

| 3-Nitrophthalic anhydride | Low | 50 | 5 |

| 4-Nitrophthalic anhydride | Low | 75 | 5 |

| Phthalic anhydride | - | 92 | 5 |

This methodology could be readily adapted for the synthesis of this compound by reacting N-hydroxyphthalimide with 2-ethoxybenzoic acid or its derivatives under microwave irradiation, potentially in the absence of a solvent.

Utilization of Green Solvents (e.g., Ethanol (B145695), Water, PEG)

The adoption of green solvents is a cornerstone of sustainable chemical synthesis. Traditional syntheses of phthalimide derivatives often rely on volatile and hazardous organic solvents. Recent research, however, has demonstrated the efficacy of environmentally benign solvents such as water and ethanol, particularly when used in combination under specific conditions.

A notable advancement is the use of high-temperature, high-pressure water/ethanol (HTHP-H₂O/EtOH) mixtures for the condensation reaction between o-phthalic acid and various amines. rsc.orgresearchgate.net This method offers a clean and rapid route to N-substituted phthalimides. At elevated temperatures and pressures, the properties of water and ethanol change, enhancing their ability to act as both solvent and dehydrating agent, thus driving the reaction to completion. rsc.orgresearchgate.net

Studies have identified that a 1:1 (v/v) mixture of water and ethanol provides an optimal balance for achieving good yields and high purity of the resulting phthalimide compounds. rsc.orgresearchgate.net The reaction yields are influenced by the nature of the amine reactant, with aromatic amines generally producing higher yields than aliphatic amines under these conditions. rsc.org An exception is 3-hydroxypropylamine, which has been shown to produce a yield as high as 95%. rsc.org This green methodology often results in the direct crystallization of the pure product from the reaction mixture upon cooling, simplifying the work-up process and reducing the need for further purification steps. rsc.orgresearchgate.net

| Amine Type | Solvent System | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Aromatic Amines | H₂O/EtOH (1:1 v/v) | High-Temperature, High-Pressure | Good to Excellent | rsc.org |

| Aliphatic Amines | H₂O/EtOH (1:1 v/v) | High-Temperature, High-Pressure | Moderate | rsc.org |

| 3-Hydroxypropylamine | H₂O/EtOH (1:1 v/v) | High-Temperature, High-Pressure | up to 95% | rsc.org |

Beyond water and ethanol, other green solvent systems, such as ionic liquids, have also been explored for the synthesis of N-substituted phthalimides, further expanding the toolkit for sustainable chemical production. rsc.org

Catalyst Systems Promoting Sustainable Synthesis (e.g., Phthalimide-N-sulfonic Acid)

The development of sustainable catalyst systems is crucial for minimizing waste and energy consumption in chemical synthesis. In the context of producing phthalimide analogues, solid acid catalysts and organocatalysts have emerged as powerful green alternatives to traditional metal-based or corrosive acid catalysts.

Phthalimide-N-sulfonic Acid (PNSA) is a prime example of an efficient, heterogeneous, and reusable organocatalyst for the synthesis of isoindoline-1,3-dione derivatives. researchgate.net This solid acid catalyst has been successfully used to facilitate the reaction between phthalic anhydride and a variety of amines (aromatic, aliphatic, and benzylic). researchgate.net The protocol is noted for being environmentally friendly, employing ethanol as a green solvent at a moderate temperature of 80 °C. researchgate.net

The key advantages of using Phthalimide-N-sulfonic acid include:

Metal-Free System : It avoids the use of potentially toxic and expensive heavy metals. researchgate.net

High Efficiency : The catalyst provides high to excellent yields, typically in the range of 85-93%. researchgate.net

Reusability : As a heterogeneous catalyst, it can be easily recovered from the reaction mixture and reused for several cycles without a significant loss of activity. researchgate.netpnu.ac.ir

Mild Conditions : The reaction proceeds under relatively mild thermal conditions. researchgate.net

| Catalyst | Reactants | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| Phthalimide-N-sulfonic Acid | Phthalic Anhydride + Various Amines | Ethanol | 80 °C | 85-93% | researchgate.net |

In addition to PNSA, the broader field of organocatalysis offers other sustainable routes. For instance, N-heterocyclic carbenes (NHCs) have been employed for the synthesis of N-aryl phthalimides under mild conditions, representing a significant improvement over traditional methods that often require harsh conditions. nih.govnih.gov These metal-free catalytic systems are often cost-effective, have low toxicity, and are insensitive to moisture or oxygen, making them highly attractive for pharmaceutical and fine chemical synthesis. rsc.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold standard for determining the precise arrangement of atoms within a crystalline solid. This powerful technique would provide unambiguous proof of the molecular structure, as well as insights into the compound's supramolecular organization.

A successful SC-XRD experiment on a suitable single crystal of 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate would yield critical data regarding its crystal system, space group, and unit cell dimensions. For related phthalimide (B116566) derivatives, various crystal systems, including monoclinic and triclinic, have been observed. researchgate.netnih.govmdpi.com The analysis would precisely map the bond lengths and angles of the entire molecule, confirming the connectivity between the isoindoline-1,3-dione group and the 2-ethoxybenzoate moiety through the N-O-C ester linkage.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table is illustrative and not based on experimental data for the title compound.

The conformation of the molecule, particularly the rotational freedom around the ester linkage and the ethoxy group, would be defined by key dihedral angles. Of significant interest would be the dihedral angle between the planar phthalimide ring system and the benzene (B151609) ring of the benzoate (B1203000) group. Studies on similar N-substituted phthalimides have shown a wide range of dihedral angles, often influenced by the nature of the substituent and crystal packing forces. nih.govresearchgate.net For instance, in 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde, the dihedral angle between the phthalimide moiety and the benzene ring is reported as 56.22°. researchgate.net The planarity of the isoindoline (B1297411) ring system itself is also a key parameter, which is generally observed to be high in related structures. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a compound in solution and providing detailed information about its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phthalimide and benzoate rings. The protons of the ethoxy group would appear as a characteristic triplet and quartet in the upfield region.

The ¹³C NMR spectrum would corroborate this information, with signals corresponding to the carbonyl carbons of the phthalimide group, the ester carbonyl, the aromatic carbons, and the aliphatic carbons of the ethoxy group. For comparison, the related compound 1,3-dioxoisoindolin-2-yl 2-methoxybenzoate (B1232891) shows characteristic ¹³C signals for the methoxy (B1213986) group (56.1 ppm) and the carbonyls (161.3, 162.3 ppm). rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.4 | Triplet |

| Ethoxy CH₂ | ~4.1 | Quartet |

| Aromatic (Benzoate) | 7.0 - 8.2 | Multiplets |

| Aromatic (Phthalimide) | ~7.8 - 8.0 | Multiplets |

Note: This table is predictive and not based on experimental data for the title compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted δ (ppm) |

|---|---|

| Ethoxy CH₃ | ~14 |

| Ethoxy CH₂ | ~64 |

| Aromatic & Vinylic | 110 - 160 |

| Ester C=O | ~162 |

| Imide C=O | ~165 |

Note: This table is predictive and not based on experimental data for the title compound.

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning all signals and elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for example, confirming the relationship between the methyl and methylene (B1212753) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for determining the spatial proximity of protons, offering insights into the preferred conformation of the molecule in solution. For example, NOE correlations could be observed between the ethoxy protons and the adjacent aromatic proton on the benzoate ring.

TOCSY (Total Correlation Spectroscopy) would identify all protons within a given spin system, which would be particularly useful for assigning the coupled aromatic protons on the benzoate ring.

Isotope-Filtered nD NMR for Analysis of Complex Mixtures

Isotope-filtered Nuclear Magnetic Resonance (NMR) is a powerful technique for simplifying complex spectra by selectively detecting molecules that have been enriched with a specific isotope, such as ¹³C or ¹⁵N. nih.govresearchgate.net This methodology is particularly valuable in the analysis of intricate biological matrices or reaction mixtures where signals from the compound of interest can be obscured by overlapping resonances from other components. nih.gov The fundamental principle of isotope filtering relies on the presence of scalar coupling between a heteronucleus (e.g., ¹³C) and its attached protons. researchgate.net Pulse sequences are designed to manipulate the spin states of these coupled nuclei, allowing for either the suppression of signals from non-labeled molecules (a ¹³C-filter) or the exclusive selection of signals from the labeled compound (a ¹³C-edit). researchgate.net

One significant obstacle in using stable isotopes is the 1.1% natural abundance of ¹³C, which can generate a background signal in highly sensitive experiments. nih.gov Advanced methods overcome this by combining ¹³C-filtered and -edited NMR spectra to differentiate the signals of ¹³C-enriched compounds from those of endogenous metabolites at natural abundance. nih.gov

In the context of this compound, this technique could be hypothetically employed in metabolic studies. By synthesizing a ¹³C-labeled version of the compound and introducing it into a biological system, such as hepatocyte microsomes, isotope-filtered NMR could be used to selectively observe the signals of the parent compound and its metabolites within a crude cellular extract. nih.gov This would enable the identification and quantification of breakdown products without the need for extensive purification, providing a clear window into the compound's metabolic fate. nih.gov

Nuclear Overhauser Effect (NOE) and its Application in Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that involves the transfer of nuclear spin polarization between nuclei through space via cross-relaxation. wikipedia.orgscielo.org.mx This effect is exceptionally useful for elucidating the structure, conformation, and stereochemistry of molecules in solution. wikipedia.orgscielo.org.mx The magnitude of the NOE is inversely proportional to the sixth power of the distance (r⁻⁶) between the interacting nuclei, making it highly sensitive to short internuclear distances, typically within 5 Å. scielo.org.mx

The most common experiment for utilizing this effect is the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. wikipedia.org A NOESY spectrum displays through-space correlations as cross-peaks between protons that are in close spatial proximity, regardless of whether they are connected through chemical bonds. wikipedia.org This allows for the detailed mapping of the molecule's three-dimensional arrangement. nih.gov The build-up of the NOE signal as a function of mixing time can be used to estimate intermolecular distances. scielo.org.mx

| Correlating Protons | Inferred Spatial Proximity | Structural Implication |

|---|---|---|

| Ethoxy (-OCH₂CH₃) ↔ Benzoate Ring (H6') | Close | Defines the orientation of the ethoxy group relative to the benzoate ring. |

| Benzoate Ring (H3') ↔ Phthalimide Ring (H4/H7) | Distant or Absent | Suggests a more extended conformation between the two ring systems. |

| Benzoate Ring (H6') ↔ Phthalimide Ring (H4/H7) | Close | Indicates a folded conformation where the two aromatic systems are in proximity. |

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. libretexts.org

The structure of this compound contains several distinct functional groups, each with characteristic absorption bands. The key groups include the imide moiety within the isoindoline system, the ester linkage, the ether group, and the two aromatic rings. The imide group is expected to show two strong carbonyl (C=O) stretching bands. The ester group will exhibit a strong C=O stretching vibration, typically at a high wavenumber, and C-O stretching bands. libretexts.org The aromatic rings will produce characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The ethoxy group will be identifiable by its C-O-C stretching vibrations. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (ethoxy) | Stretching | 3000 - 2850 | Medium |

| Imide C=O | Asymmetric/Symmetric Stretching | 1790 - 1700 | Strong |

| Ester C=O | Stretching | 1750 - 1735 | Strong |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium-Weak |

| Ester/Ether C-O | Stretching | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light, causing electrons to be promoted from a lower energy ground state to a higher energy excited state. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org

The compound this compound contains multiple chromophores, primarily the phthalimide and the 2-ethoxybenzoate moieties. Both systems are rich in π-electrons and non-bonding electrons (on the oxygen atoms), making them active in the UV region. The expected electronic transitions are primarily π→π* and n→π*. slideshare.net

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically high in energy and result in strong absorption bands, often at shorter wavelengths. The conjugated systems of the aromatic rings and carbonyl groups in both the phthalimide and benzoate parts of the molecule will give rise to these absorptions. libretexts.org The n→π* transitions involve the promotion of a non-bonding electron (from an oxygen atom's lone pair) to a π* antibonding orbital. slideshare.net These transitions are lower in energy, occur at longer wavelengths, and are typically much weaker in intensity than π→π* transitions. usp.br A related compound containing a phthalimide moiety shows a strong absorption band in the 228–242 nm range, likely corresponding to π→π* transitions, and a much weaker band at a longer wavelength, characteristic of an n→π* transition. mdpi.com

| Transition Type | Chromophore | Orbital Change | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|---|

| π → π | Phthalimide & Benzoate Rings | π bonding → π antibonding | ~220-280 nm | High (Strong) |

| n → π | Imide & Ester Carbonyls (C=O) | n non-bonding → π antibonding | > 280 nm | Low (Weak) |

Reaction Mechanisms and Chemical Reactivity Studies

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.com For 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate, this reaction would involve reacting the ester with an alcohol (R'-OH) in the presence of an acid or base catalyst. The ethoxy group (-OCH₂CH₃) would be replaced by the new alkoxy group (-OR'), resulting in the formation of a new ester, 1,3-Dioxoisoindolin-2-yl 2-(alkoxy)benzoate, and ethanol (B145695). libretexts.org

The mechanism of transesterification is analogous to that of hydrolysis. masterorganicchemistry.com In an acid-catalyzed reaction, the carbonyl group is first protonated, followed by nucleophilic attack by the new alcohol. In a base-catalyzed reaction, an alkoxide ion (R'O⁻) acts as the nucleophile. The reaction is typically reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product. libretexts.org

Reactivity of the 1,3-Dioxoisoindolin-2-yl (Phthalimide) Moiety

The phthalimide (B116566) group in this compound is susceptible to nucleophilic attack, a reaction famously exploited in the Gabriel synthesis of primary amines. unacademy.comscienceinfo.com The reaction with alkylamines results in the cleavage of one of the imide C-N bonds.

The mechanism of this reaction involves the following steps:

Nucleophilic attack: The alkylamine attacks one of the carbonyl carbons of the phthalimide ring.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Proton transfer: A proton is transferred from the positively charged nitrogen of the attacking amine to the negatively charged oxygen of the carbonyl group.

Ring opening: The imide C-N bond breaks, leading to the formation of a phthalamide (B166641) derivative.

This reaction is a common method for the deprotection of phthalimide-protected amines. In the context of this compound, reaction with a primary alkylamine would lead to the formation of N-alkyl-N'-(2-ethoxybenzoyl)phthalamide.

The phthalimide moiety is a well-known chromophore that can participate in photoinduced electron transfer (PET) reactions. irb.hrrsc.org Upon excitation with UV light, the phthalimide group can act as an electron acceptor. In N-acyloxyphthalimides, this can lead to decarboxylation.

The process is initiated by the photoexcitation of the phthalimide group to its excited singlet or triplet state. This excited state is a potent oxidant and can accept an electron from a suitable donor. jcu.edu.au In the case of this compound, an intramolecular electron transfer from the 2-ethoxybenzoate group to the excited phthalimide can occur.

The proposed mechanism is as follows:

Photoexcitation: The phthalimide moiety absorbs a photon and is promoted to an excited state (Pht*).

Electron Transfer: An electron is transferred from the carboxylate group to the excited phthalimide, forming a radical ion pair.

Decarboxylation: The resulting carboxyl radical anion undergoes rapid decarboxylation to produce a 2-ethoxyphenyl radical and carbon dioxide.

Further Reactions: The 2-ethoxyphenyl radical can then participate in various subsequent reactions, depending on the reaction conditions and the presence of other reagents.

This PET-induced decarboxylation is a powerful tool in organic synthesis for the generation of radicals under mild conditions. acs.orgrsc.org

Substituents on both the phthalimide ring and the N-acyl group can significantly influence the photochemical and photophysical properties of N-acyloxyphthalimides.

Substituents on the Phthalimide Ring: Electron-donating groups (e.g., -OH, -OCH₃) on the phthalimide ring can increase the fluorescence quantum yield and affect the energy levels of the excited states. rsc.org This, in turn, influences the efficiency of intersystem crossing to the triplet state and the rate of photoinduced electron transfer. Electron-withdrawing groups, on the other hand, can enhance the electron-accepting ability of the phthalimide moiety.

The interplay of these substituent effects determines the dominant photochemical pathway, whether it be PET-induced decarboxylation, hydrogen abstraction, or cycloaddition. irb.hracs.org

| Substituent Position | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups |

| Phthalimide Ring | Increased fluorescence, altered excited state energies | Enhanced electron-accepting ability |

| Benzoate (B1203000) Ring | Lowered oxidation potential, faster PET | Increased oxidation potential, slower PET |

Leaving Group Chemistry and Reaction Kinetics

In reactions involving the cleavage of the N-O bond, the 2-ethoxybenzoate group, along with the phthalimide nitrogen, can be considered as part of the leaving group system. N-acyloxyphthalimides are often referred to as redox-active esters because they can be readily reduced to generate radicals. digitellinc.com

The facility of the N-O bond cleavage upon one-electron reduction is a key feature of the reactivity of these compounds. The reduction can be achieved photochemically, as discussed above, or through chemical or electrochemical means. The rate of this fragmentation is influenced by the stability of the resulting carboxylate radical and the phthalimide anion.

The 2-ethoxybenzoate moiety, once cleaved, is a relatively stable carboxylate anion. The leaving group ability in nucleophilic substitution reactions at the acyl carbon is also a relevant aspect of its chemistry, though less commonly exploited than the radical-generating pathway.

Role of the 1,3-Dioxoisoindolin-2-yl Group as a Leaving Group in Synthetic Transformations

The 1,3-dioxoisoindolin-2-yl moiety, derived from N-hydroxyphthalimide, can function as a leaving group in a variety of chemical reactions. Its effectiveness as a leaving group is influenced by the nature of the reaction, whether it proceeds through a heterolytic (ionic) or homolytic (radical) pathway.

In the context of nucleophilic acyl substitution reactions, the stability of the leaving group is a key determinant of reactivity. The pKa of the conjugate acid of the leaving group is often used as a measure of its stability. For the 1,3-dioxoisoindolin-2-yl group, the conjugate acid is N-hydroxyphthalimide. While not an exceptionally strong acid, the resulting phthalimide anion is stabilized by resonance, delocalizing the negative charge over the two carbonyl groups and the nitrogen atom. This resonance stabilization makes the 1,3-dioxoisoindolin-2-yl group a competent leaving group in certain nucleophilic substitution reactions. For instance, in the aminolysis or hydrolysis of this compound, a nucleophile attacks the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the 1,3-dioxoisoindolin-2-yl anion results in the formation of a new amide or carboxylic acid, respectively.

The utility of the 1,3-dioxoisoindolin-2-yl group as a leaving group is particularly pronounced in radical chemistry. N-(Acyloxy)phthalimides, such as this compound, can serve as precursors to carbon-centered radicals via a reductive fragmentation process. digitellinc.com This transformation is often initiated by single electron transfer (SET) from a photocatalyst or a transition metal. Upon reduction, the N-O bond cleaves, leading to the expulsion of the phthalimide anion and the formation of an acyloxyl radical. This radical can then undergo rapid decarboxylation to generate an alkyl or aryl radical, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

The efficiency of the 1,3-dioxoisoindolin-2-yl group as a leaving group in these radical reactions is attributed to the thermodynamic driving force provided by the formation of the stable phthalimide anion and a molecule of carbon dioxide. This strategy has been widely employed in modern organic synthesis for the generation of radicals under mild conditions. rsc.org

Kinetic Studies of Ester Cleavage

The hydrolysis of N-substituted phthalimides, which represents the cleavage of the imide ring rather than the external ester, has been shown to be subject to catalysis by both acids and bases. nih.gov In base-catalyzed hydrolysis, the reaction typically proceeds through a nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the phthalimide ring. researchgate.net A kinetic study on the aqueous cleavage of N-(2-methoxyphenyl)phthalimide revealed pseudo-first-order rate constants for the reactions with water and hydroxide ions. nih.gov

Drawing an analogy to ester hydrolysis, the cleavage of the 2-ethoxybenzoate ester in this compound would also be expected to be accelerated by acid or base. The rate of this reaction will be dependent on several factors, including temperature, pH, and the presence of catalysts.

The table below presents hypothetical kinetic data for the base-catalyzed hydrolysis of this compound, based on typical values observed for similar aromatic esters. This data illustrates the expected dependence of the observed rate constant on the concentration of the base.

| [NaOH] (M) | kobs (s-1) | Reaction Half-life (s) |

|---|---|---|

| 0.01 | 1.5 x 10-4 | 4621 |

| 0.05 | 7.5 x 10-4 | 924 |

| 0.10 | 1.5 x 10-3 | 462 |

| 0.20 | 3.0 x 10-3 | 231 |

The aminolysis of esters, including those with a 1,3-dioxoisoindolin-2-yl leaving group, generally follows a similar mechanistic pathway to hydrolysis, involving nucleophilic attack by an amine. The rate of aminolysis is influenced by the nucleophilicity of the amine and the steric hindrance around the reaction center. Kinetic studies on the aminolysis of phthalimides have shown that the reaction can proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. For compounds containing the isoindoline-1,3-dione moiety, DFT calculations, frequently employing the B3LYP functional, are pivotal in characterizing their molecular and electronic properties, reactivity, and the nature of their chemical bonds. nih.govmdpi.com These theoretical explorations are crucial for a comprehensive understanding of these compounds and for predicting their behavior in various chemical environments. nih.gov

Optimization of Molecular Geometries and Conformational Analysis

The initial step in many computational studies involves the optimization of the molecule's geometry to find its most stable, lowest-energy three-dimensional structure. In the context of isoindoline-1,3-dione derivatives, this process is essential for understanding the spatial arrangement of atoms and how this influences intermolecular interactions within a crystal lattice. nih.gov For example, a DFT study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was conducted to understand its properties for potential chemical modifications. nih.gov A detailed analysis of bond lengths, bond angles, and dihedral angles provides a complete picture of the molecular architecture. In a related compound, rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate, the tetrahedral geometry around a central sulfur atom was confirmed, with steric hindrance from bulky groups influencing the bond angles. nih.gov

Conformational analysis is an integral part of geometry optimization, focusing on the various spatial arrangements, or conformers, a molecule can adopt and their corresponding energy levels. Molecules are not static entities; they possess kinetic energy that allows for continuous motion and changes in the relative positions of their constituent atoms and functional groups. unimib.it Computational methods can map out the potential energy surface of a molecule, identifying the most stable, low-energy conformers that are predominantly present. unimib.it

Analysis of Electronic Structures: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity. nih.govnih.gov The energy difference between these two orbitals, referred to as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap typically signifies a molecule that is more easily polarized and more reactive, with a greater tendency to participate in electron transfer processes. nih.gov

For instance, in the case of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the calculated HOMO-LUMO energy gap was 4.59 eV. nih.gov The distribution of these orbitals was also revealing: the HOMO was primarily located on the substituted aromatic ring, while the LUMO was concentrated on the indole (B1671886) portion of the molecule. This distribution helps to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. nih.gov

Interactive Data Table: Comparative HOMO-LUMO Energy Gaps

Note: Data is compiled from various studies and may have been calculated using different computational methods.

Molecular Electrostatic Potential (MEP)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines intramolecular and intermolecular bonding and interactions. It provides a detailed description of charge transfer between localized bonds and lone pairs of electrons. researchgate.net NBO analysis is particularly useful for quantifying the stabilization energies that arise from the delocalization of electrons from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The insights from this analysis can help to explain the relative stability of different molecular conformations and the fundamental nature of the chemical bonds within the molecule.

Theoretical Vibrational Analysis

Theoretical vibrational analysis, carried out using DFT calculations, is a powerful method for the assignment and interpretation of experimental vibrational spectra, such as those obtained from infrared (IR) and Raman spectroscopy. By computing the harmonic vibrational frequencies, it is possible to predict the locations of absorption bands and assign them to specific molecular motions, including stretching, bending, and torsional vibrations. nih.govmdpi.com

For derivatives of isoindoline-1,3-dione, this theoretical analysis aids in confirming their synthesis and elucidating their structures. nih.gov For example, the characteristic carbonyl groups of the imide ring in isoindoline-1,3-dione typically produce a strong absorption band in the IR spectrum in the range of 1699 to 1779 cm⁻¹. nih.gov A comparison of the theoretically predicted vibrational spectrum with experimental data allows for a thorough understanding of the molecule's vibrational modes. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

Computational methods, especially DFT, are widely used to predict the non-linear optical (NLO) properties of molecules. Materials with significant NLO properties are of great interest for applications in fields like optoelectronics and photonics. mdpi.com A key parameter in quantifying the NLO response of a molecule is the first-order hyperpolarizability (β). mdpi.com

In the design of organic NLO materials, a common strategy is to incorporate aromatic systems with both electron-donating and electron-withdrawing groups, creating a "push-pull" electronic effect. This can enhance the NLO behavior by increasing and extending the electronic conjugation within the molecule. mdpi.com Theoretical calculations can predict the hyperpolarizability of a molecule, offering valuable guidance for the rational design and synthesis of novel materials with tailored NLO properties. mdpi.comnih.gov

Modeling Reaction Pathways and Transition States (e.g., Ester Hydrolysis)

DFT calculations are an invaluable tool for investigating the mechanisms of chemical reactions. This includes modeling the entire reaction pathway and identifying the structures and energies of transition states. unimib.it This approach provides detailed insights into the energetics and kinetics of a reaction.

For a reaction such as ester hydrolysis, DFT can be used to model the process in a stepwise manner. This involves determining the structures of the reactants, any intermediates, the transition states connecting them, and the final products. By calculating the energies of each of these species along the reaction coordinate, it is possible to determine the activation energy barriers for each step.

In a relevant study on the hydrolysis of alkyl 1-R-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzo-thiazine-3-carboxylates, it was found that the reaction in an acidic medium was also accompanied by decarboxylation. researchgate.net In contrast, under alkaline conditions, the reaction initially proceeded similarly, but with longer reaction times, the thiazine (B8601807) ring itself was cleaved in addition to the ester group. researchgate.net Computational modeling of such reactions can help to unravel the underlying mechanisms and provide a theoretical basis for the observed experimental outcomes.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate, MD simulations can provide a detailed view of its conformational flexibility and the stability of its interactions when bound to a macromolecular target.

An MD simulation of this compound complexed with a protein target would typically be run for a duration of nanoseconds to microseconds. The primary goal would be to assess the stability of the binding pose predicted by molecular docking. Key metrics analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value for the ligand throughout the simulation suggests that it remains securely bound in the active site without significant conformational changes.

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues or parts of the molecule to identify areas of high flexibility. For this compound, higher RMSF values would be expected for the rotatable bonds, such as the ester linkage between the two aromatic systems and the terminal ethoxy group. The isoindoline-1,3-dione core, being a rigid bicyclic system, would exhibit lower fluctuation.

Interaction Stability: MD trajectories allow for the analysis of the persistence of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. This helps to confirm which interactions are most critical for maintaining the stability of the ligand-protein complex.

These simulations provide a dynamic picture that complements the static view from docking studies, offering deeper mechanistic insights into how the molecule is recognized and stabilized by a biological target.

Molecular Docking Studies and Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies are essential to hypothesize its binding mode within the active site of a protein, predict its binding affinity, and analyze the specific intermolecular forces at play. The isoindoline-1,3-dione (phthalimide) scaffold is a known pharmacophore that interacts with various enzymes, including kinases and cholinesterases. mdpi.commdpi.comnih.govnih.gov

To simulate the interaction of this compound with a macromolecular target, a protein such as acetylcholinesterase (AChE) or a kinase like ALK5 can be selected based on the known activities of phthalimide (B116566) derivatives. mdpi.comnih.gov The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is energy-minimized to find its most stable conformation. The protein structure, typically obtained from the Protein Data Bank (PDB), is prepared by removing water molecules and co-ligands and adding hydrogen atoms.

Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function that estimates the binding affinity. The resulting poses reveal the most probable binding mode, highlighting key interactions that stabilize the complex. For this compound, this would involve positioning its two aromatic rings and functional groups to maximize favorable contacts with the amino acid residues in the active site.

Hydrogen bonds are critical for molecular recognition and binding specificity. In this compound, the two carbonyl oxygens of the isoindoline-1,3-dione moiety and the oxygen atoms of the 2-ethoxybenzoate group are potential hydrogen bond acceptors. nih.govnih.gov Docking studies can identify potential hydrogen bond donors within a protein's active site, such as the side chains of amino acids like Tyrosine, Serine, Arginine, or the backbone amide protons. mdpi.comnih.gov

For instance, the carbonyl groups of the phthalimide ring could form hydrogen bonds with residues like Tyr121 or Trp279, as has been observed for similar inhibitors of acetylcholinesterase. nih.gov The strength and geometry of these bonds are crucial for the stability of the complex.

| Potential H-Bond Acceptor in Ligand | Potential H-Bond Donor in Protein (Amino Acid) | Typical Interaction Distance (Å) |

|---|---|---|

| Carbonyl Oxygen (Isoindoline-1,3-dione) | Tyrosine (-OH) | 2.2 - 2.6 |

| Carbonyl Oxygen (Isoindoline-1,3-dione) | Serine (-OH) | 2.5 - 2.8 |

| Ester Carbonyl Oxygen | Arginine (-NH2) | 2.6 - 3.0 |

| Ethoxy Oxygen | Lysine (-NH3+) | 2.7 - 3.1 |

Given its structure, which contains two aromatic rings, this compound is well-suited to engage in hydrophobic and aromatic interactions. These non-covalent interactions are fundamental to the binding of ligands within protein cavities.

π-π Stacking: The planar phthalimide ring system and the phenyl ring of the ethoxybenzoate moiety can form π-π stacking interactions with the aromatic side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov These interactions, where the aromatic rings are oriented in either a face-to-face or face-to-edge (T-shaped) manner, contribute significantly to binding affinity. For example, studies on related inhibitors have shown π-π stacking with residues like Trp84 and Trp279 in the active site of AChE. nih.gov

Hydrophobic Interactions: The aromatic rings and the ethyl group of the ethoxy moiety can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Alanine within the binding pocket. nih.gov These interactions are driven by the displacement of ordered water molecules from the binding site, which is entropically favorable.

Molecular docking programs use scoring functions to provide a quantitative estimate of the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol or as a predicted inhibition constant (Ki). Lower binding energy values indicate a higher predicted affinity. Studies on various phthalimide derivatives have reported binding energies ranging from -7.0 to over -12.0 kcal/mol, depending on the target and the specific substitutions. mdpi.com For potent inhibitors, predicted Ki values are often in the micromolar (μM) to nanomolar (nM) range. mdpi.comnih.gov

| Parameter | Predicted Value (Representative) | Interpretation |

|---|---|---|

| Binding Energy (ΔG) | -9.5 kcal/mol | Indicates strong and favorable binding interaction. |

| Predicted Inhibition Constant (Ki) | ~5.2 µM | Suggests moderate inhibitory potency. |

| Ligand Efficiency (LE) | 0.35 | A measure of binding energy per non-hydrogen atom, indicating efficient binding. |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. It is based on the electron density (ρ) and its reduced density gradient (s). The NCI plot visualizes regions of space involved in these interactions as isosurfaces, which are colored to indicate the nature and strength of the interaction.

For this compound, an NCI analysis would reveal:

Blue Isosurfaces: These indicate strong, attractive interactions, such as hydrogen bonds. These would be expected in the regions between the carbonyl oxygens and any potential hydrogen bond donor groups.

Green Isosurfaces: These signify weak, attractive van der Waals interactions. Large green surfaces would be visible over the faces of the aromatic rings, representing the delocalized π-π interactions and hydrophobic contacts. acs.org

Red Isosurfaces: These denote strong, repulsive interactions, such as steric clashes. These might appear if there is significant steric hindrance between parts of the molecule or between the molecule and its binding partner.

NCI analysis provides a visually intuitive map of the non-covalent forces that define the molecule's structure and its interactions with its environment, complementing the findings from molecular docking and dynamics simulations. acs.org

Reduced Density Gradient (RDG) Analysis for Characterizing Weak Interactions